5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-10-8-11(2)18(17-10)7-6-16-22(19,20)14-9-12(15)4-5-13(14)21-3/h4-5,8-9,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPWRFLNNOXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethanol under suitable conditions to form the corresponding ethyl pyrazole derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Replacement of functional groups with other nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Table 1: Key Properties of 5-Chloro-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide and Analogs
*Hypothesized based on structural features.
Structural Analysis
- Target vs. Tamsulosin Hydrochloride: Both share a benzenesulfonamide core.
- Target vs. Pyrazole Carboxamides (3a–3p): The carboxamide derivatives in feature aryl and cyano substituents, whereas the target’s sulfonamide group and pyrazole-ethyl chain suggest divergent solubility and reactivity. For instance, sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–17), influencing pharmacokinetics .
- Target vs. Pyrimidinamine Pesticides : Diflumetorim and pyrimidifen () share chloro substituents but differ in core structure (pyrimidine vs. benzene), leading to distinct modes of action (e.g., mitochondrial inhibition in pesticides vs. receptor modulation in sulfonamides) .
Physicochemical Properties
- Melting Points : Pyrazole carboxamides (e.g., 3a: 133–135°C, 3d: 181–183°C) exhibit higher melting points than typical sulfonamides, likely due to stronger intermolecular hydrogen bonding in carboxamides . The target compound’s melting point is unreported but may align with sulfonamides (e.g., Tamsulosin HCl is a crystalline solid).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
